

Crystal Structure Analysis of Methyl 1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1H-pyrazole-3-carboxylate

Cat. No.: B130275

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of pyrazole-based compounds, with a primary focus on **Methyl 1H-pyrazole-3-carboxylate** and its derivatives. Due to the limited public availability of the crystal structure for the unsubstituted **Methyl 1H-pyrazole-3-carboxylate**, this document leverages the detailed crystallographic data of a closely related analogue, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to provide a comprehensive understanding of the structural characteristics, experimental protocols, and potential applications of this important class of molecules. This guide includes detailed experimental methodologies, a summary of quantitative crystallographic data, and visualizations of experimental workflows and the biological significance of pyrazole derivatives.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.^{[1][2]} These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.^{[3][4]} The metabolic stability of the pyrazole nucleus makes it a privileged scaffold in the development of novel drugs.^[1] Furthermore, pyrazole derivatives are crucial intermediates in the agrochemical industry, particularly in the synthesis of herbicides and fungicides.^{[5][6]}

Methyl 1H-pyrazole-3-carboxylate is a key building block for the synthesis of more complex, biologically active molecules.^[5] Its structural analysis is paramount for understanding its reactivity and interaction with biological targets, which in turn informs rational drug design and the development of new agrochemicals. This guide provides a detailed examination of the structural features of a representative pyrazole carboxylate.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystal structure determination of the analogue, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.^[7]

Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

The title compound was synthesized via a one-pot, two-component reaction.^[7]

- Materials: Phenyl hydrazine, dimethyl acetylene dicarboxylate (DMAD), toluene, dichloromethane (DCM), ethanol.
- Procedure:
 - An equimolar mixture of phenyl hydrazine (2 mmol) and dimethyl acetylene dicarboxylate (2 mmol) was prepared.
 - The mixture was dissolved in a 1:1 solution of toluene and dichloromethane (10 mL).
 - The reaction mixture was stirred at reflux for 2 hours.
 - The completion of the reaction was monitored by thin-layer chromatography.
 - Upon completion, the solvent was evaporated under reduced pressure to yield a white solid.
 - The solid product was recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.^[7]

X-ray Structure Determination

Single-crystal X-ray diffraction was employed to determine the molecular structure.[\[7\]](#)

- Instrumentation: Bruker AXS SMART APEX CCD diffractometer.
- Radiation Source: MoK α radiation.
- Data Collection:
 - A suitable single crystal of the compound was mounted on the diffractometer.
 - Data was collected at a temperature of 130(2) K.
 - A total of 7713 reflections were collected.[\[7\]](#)
- Structure Solution and Refinement:
 - The structure was solved by direct methods.[\[7\]](#)
 - The refinement was carried out on F² by full-matrix least-squares.[\[7\]](#)
 - All non-hydrogen atoms were refined anisotropically.
 - Hydrogen atom positions were derived from difference Fourier maps and refined on idealized positions.[\[7\]](#)

Data Presentation

The crystallographic data for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is summarized in the tables below.[\[7\]](#)

Table 1: Crystal Data and Structure Refinement

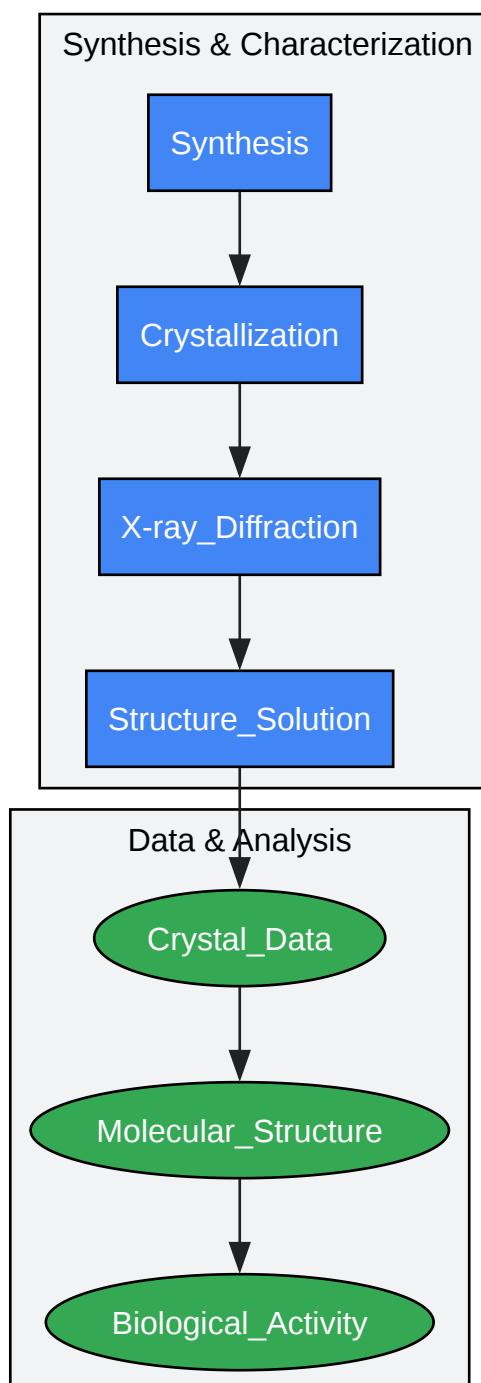
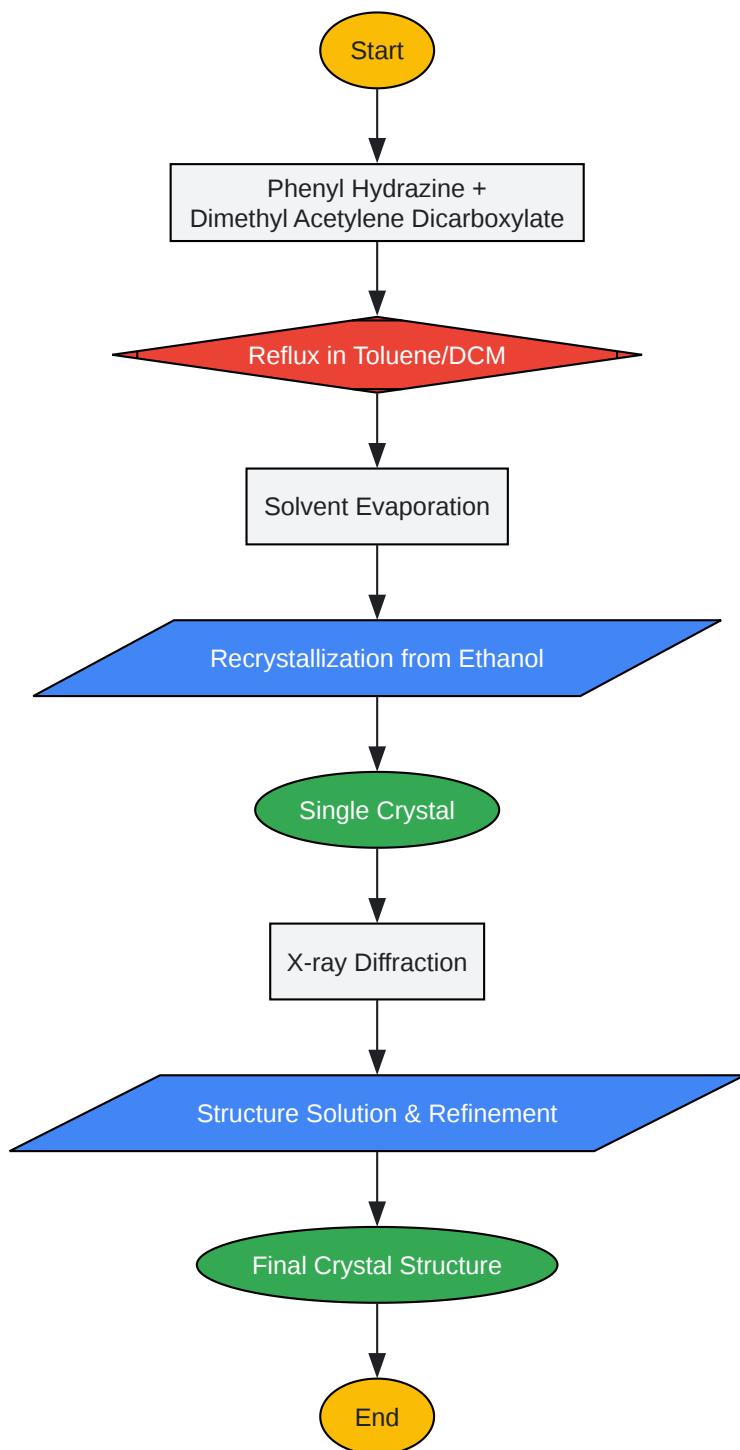

Parameter	Value
Empirical Formula	C ₁₁ H ₁₀ N ₂ O ₃
Formula Weight	218.2 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	9.5408(16) Å
b	9.5827(16) Å
c	11.580(2) Å
β	105.838(3)°
Volume	1018.5(3) Å ³
Z	4
Data Collection	
Temperature	130(2) K
Wavelength	0.71073 Å
Refinement	
R_int	0.034
No. of Reflections	7713
No. of Unique Intensities	2402
No. of Parameters	147

Table 2: Selected Geometric Parameters

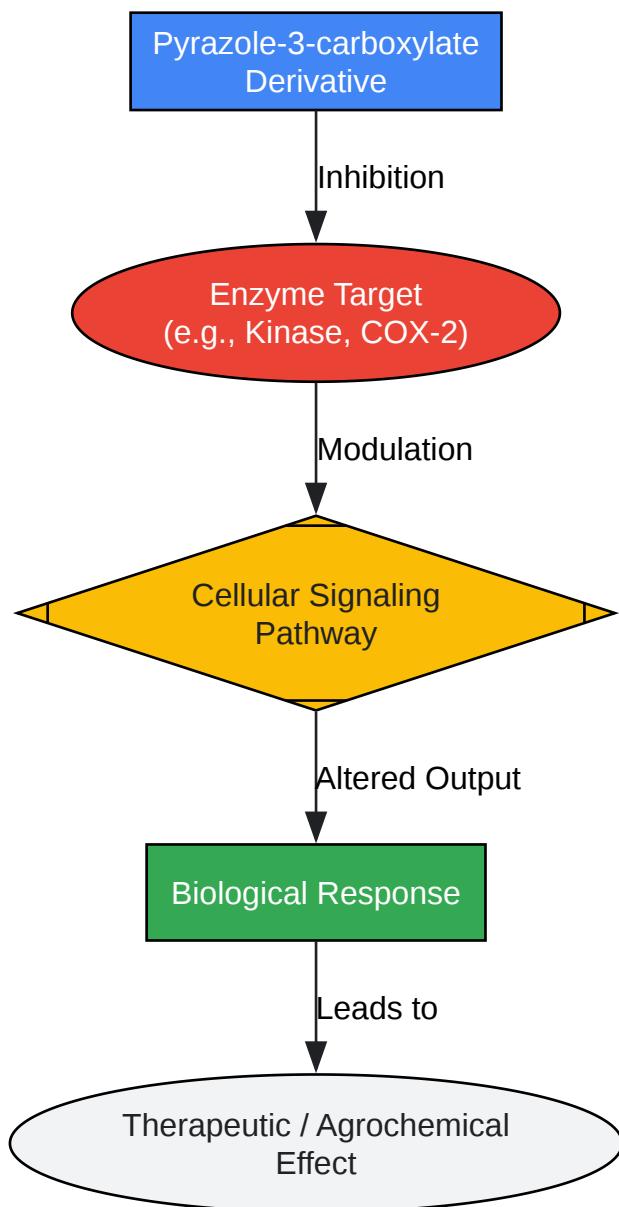
Parameter	Value
Dihedral Angle	
Phenyl ring plane to pyrazole ring plane	60.83(5)°
Torsion Angle	
C8-C9-C10-O2	173.0(1)°
Hydrogen Bond Distances	
H...N2	1.95 Å
H...O	2.42 Å
Hydrogen Bond Angles	
O-H...N	167.9°
C-H...O	156.3°

Visualizations


Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Logical flow from synthesis to structural and functional analysis.


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and crystal structure determination.

Biological Significance of Pyrazole Derivatives

[Click to download full resolution via product page](#)

Caption: General mechanism of action for biologically active pyrazole derivatives.

Conclusion

The crystal structure analysis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate provides critical insights into the molecular geometry and intermolecular interactions that are likely characteristic of the broader class of pyrazole-3-carboxylate derivatives. The detailed experimental protocols and crystallographic data presented herein serve as a valuable resource for researchers in drug discovery and agrochemical development. The planarity of the

pyrazole ring, coupled with the orientation of its substituents, dictates the potential for hydrogen bonding and other non-covalent interactions, which are fundamental to the biological activity of these compounds. Further research to obtain the crystal structure of the unsubstituted **Methyl 1H-pyrazole-3-carboxylate** is warranted to provide a more complete understanding of this foundational molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of Methyl 1H-pyrazole-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130275#crystal-structure-analysis-of-methyl-1h-pyrazole-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com